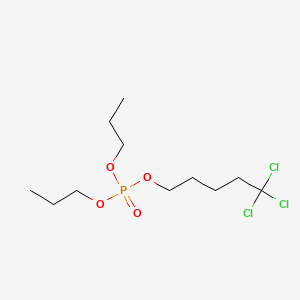
2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- is an organic compound with the molecular formula C15H22O. It is a member of the class of compounds known as heptenols, which are characterized by a heptene backbone with a hydroxyl group attached. This compound is notable for its structural configuration, which includes a double bond in the E (trans) configuration and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-(4-methylphenyl)hept-2-en-1-yl acetate with a suitable reducing agent to yield the desired alcohol. The reaction conditions typically include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 2-methyl-6-(4-methylphenyl)hept-2-en-1-one.
Reduction: Formation of 2-methyl-6-(4-methylphenyl)heptan-1-ol.
Substitution: Formation of 2-methyl-6-(4-methylphenyl)hept-2-en-1-yl chloride or bromide.
Scientific Research Applications
2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methylphenyl group can also participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Hepten-1-ol, (E)-: A simpler heptenol with a similar double bond configuration but lacking the methylphenyl group.
2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl acetate: An ester derivative with similar structural features.
Uniqueness
2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- is unique due to its specific combination of functional groups and structural configuration. The presence of both the hydroxyl group and the methylphenyl group allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
CAS No. |
39599-18-3 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-methyl-6-(4-methylphenyl)hept-2-en-1-ol |
InChI |
InChI=1S/C15H22O/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16/h5,7-10,14,16H,4,6,11H2,1-3H3 |
InChI Key |
FXCIQPDJVYFUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC=C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
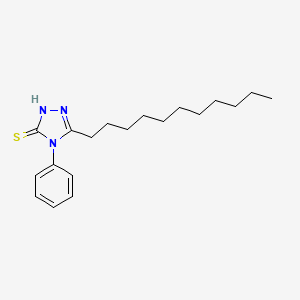
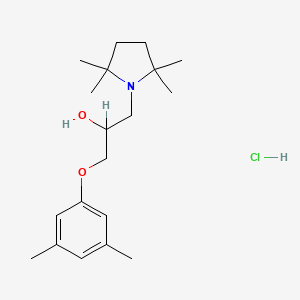
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
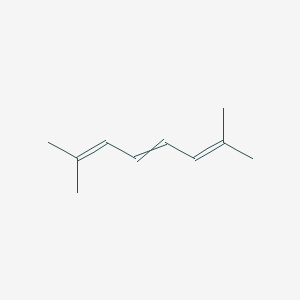
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
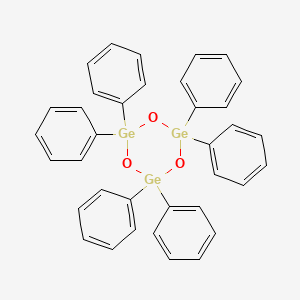
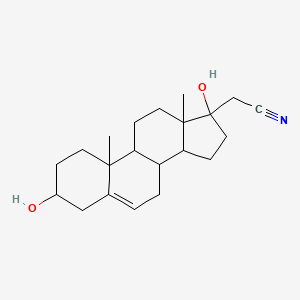
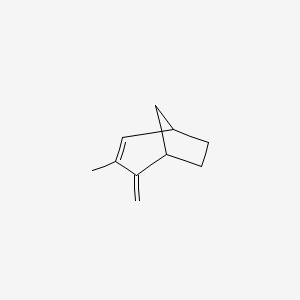
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
